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molecular formula C8H13N B8672078 8-Azabicyclo[4.3.0]non-2-ene

8-Azabicyclo[4.3.0]non-2-ene

Cat. No. B8672078
M. Wt: 123.20 g/mol
InChI Key: UOTAVRHXGRHIAL-UHFFFAOYSA-N
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Patent
US05854241

Procedure details

Introduce 24.6 g (0.2 mol) of (E)-1-(2-propenylamino)-2,4-pentadiene (title compound of Example A.2.), dropwise add 22.4 g of acetic anhydride, and stir overnight at room temperature. Concentrate and react further in the form of the crude product.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][CH2:5]/[CH:6]=[CH:7]/[CH:8]=[CH2:9])[CH:2]=[CH2:3].C(OC(=O)C)(=O)C>>[CH:6]12[CH2:5][NH:4][CH2:1][CH:2]1[CH2:3][CH2:9][CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
C(C=C)NC\C=C\C=C
Name
Quantity
22.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12C=CCCC2CNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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